molecular formula C18H16N2 B13669975 4,5-diphenylbenzene-1,2-diamine

4,5-diphenylbenzene-1,2-diamine

Cat. No.: B13669975
M. Wt: 260.3 g/mol
InChI Key: BEGUWTIVANWACP-UHFFFAOYSA-N
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Description

4,5-Diphenylbenzene-1,2-diamine is an organic compound belonging to the class of aromatic diamines It is characterized by the presence of two phenyl groups attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenylbenzene-1,2-diamine typically involves the reduction of corresponding nitro compounds. One common method is the reduction of 4,5-diphenylnitrobenzene using hydrogen in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 4,5-diphenylnitrobenzene using a continuous flow reactor. This approach allows for the efficient production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4,5-Diphenylbenzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-diphenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that modulate cellular processes. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethylbenzene-1,2-diamine
  • o-Phenylenediamine
  • m-Phenylenediamine
  • p-Phenylenediamine

Uniqueness

4,5-Diphenylbenzene-1,2-diamine is unique due to the presence of two phenyl groups, which confer distinct chemical properties compared to other similar compounds. These phenyl groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

4,5-diphenylbenzene-1,2-diamine

InChI

InChI=1S/C18H16N2/c19-17-11-15(13-7-3-1-4-8-13)16(12-18(17)20)14-9-5-2-6-10-14/h1-12H,19-20H2

InChI Key

BEGUWTIVANWACP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)N)N

Origin of Product

United States

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